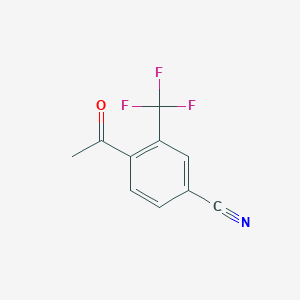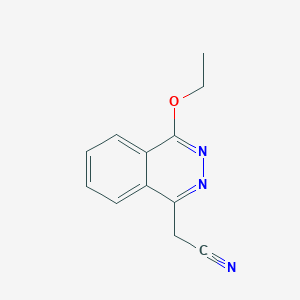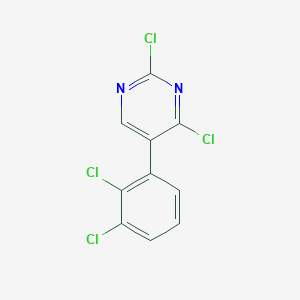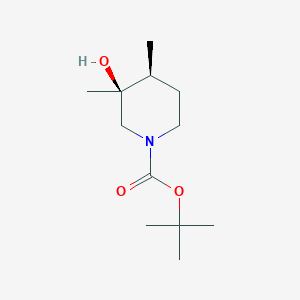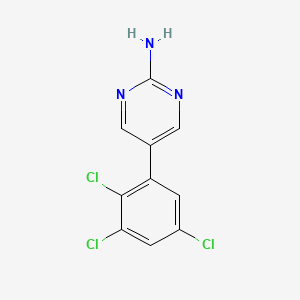
5-(2,3,5-Trichlorophenyl)pyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2,3,5-Trichlorophenyl)pyrimidin-2-amine is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 in the ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3,5-Trichlorophenyl)pyrimidin-2-amine typically involves the reaction of 2,3,5-trichlorobenzonitrile with guanidine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and a base like sodium ethoxide or potassium carbonate is used to facilitate the reaction. The mixture is heated under reflux for several hours to ensure complete conversion to the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to improve yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the process. The product is typically purified by recrystallization or chromatography to obtain a high-purity compound suitable for further applications.
化学反应分析
Types of Reactions
5-(2,3,5-Trichlorophenyl)pyrimidin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding pyrimidine N-oxides.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups replacing the chlorine atoms.
科学研究应用
5-(2,3,5-Trichlorophenyl)pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting cancer and infectious diseases.
Biological Research: The compound is studied for its potential as an inhibitor of specific enzymes and receptors involved in various biological pathways.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
作用机制
The mechanism of action of 5-(2,3,5-Trichlorophenyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biological pathway in which the enzyme is involved. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
相似化合物的比较
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A similar compound with a different ring structure, known for its use as a CDK2 inhibitor in cancer treatment.
Pyrido[2,3-d]pyrimidin-5-one: Another related compound with applications in medicinal chemistry and materials science.
Uniqueness
5-(2,3,5-Trichlorophenyl)pyrimidin-2-amine is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new pharmaceuticals and materials with tailored properties.
属性
分子式 |
C10H6Cl3N3 |
|---|---|
分子量 |
274.5 g/mol |
IUPAC 名称 |
5-(2,3,5-trichlorophenyl)pyrimidin-2-amine |
InChI |
InChI=1S/C10H6Cl3N3/c11-6-1-7(9(13)8(12)2-6)5-3-15-10(14)16-4-5/h1-4H,(H2,14,15,16) |
InChI 键 |
VULKGRGEVGITJC-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1C2=CN=C(N=C2)N)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,6,7,8-Tetrahydro-2H-thiopyrano[3,2-c]pyridin-4(3H)-one hydrochloride](/img/structure/B13092655.png)
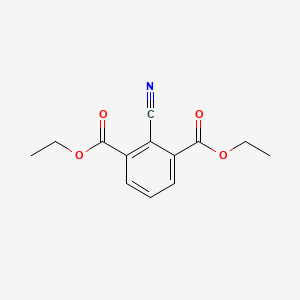
![1-[(4-Bromothiophen-2-yl)methyl]cyclobutane-1-carbaldehyde](/img/structure/B13092658.png)
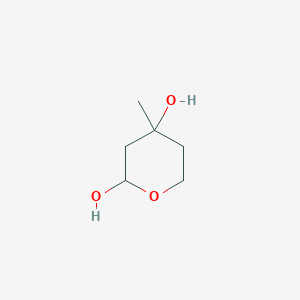
![4-[3-(4-Chloro-2-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13092685.png)
![[2-Oxo-3-(2-trifluoromethylphenoxy)-propyl]-phosphonic acid dimethyl ester](/img/structure/B13092689.png)
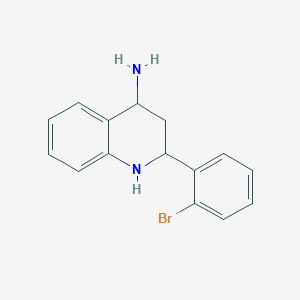
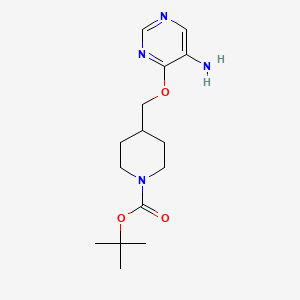
![6-(1-Aminoethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one hydrochloride](/img/structure/B13092710.png)
